Cas no 2171970-69-5 (1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-3-hydroxyazetidine-3-carboxylic acid)

1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-3-hydroxyazetidine-3-carboxylic acid structure
2171970-69-5 structure
商品名:1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-3-hydroxyazetidine-3-carboxylic acid
CAS番号:2171970-69-5
MF:C24H26N2O6
メガワット:438.473046779633
CID:6108097
PubChem ID:165877970

1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-3-hydroxyazetidine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-3-hydroxyazetidine-3-carboxylic acid
    • EN300-1542538
    • 1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]-3-hydroxyazetidine-3-carboxylic acid
    • 2171970-69-5
    • インチ: 1S/C24H26N2O6/c1-2-15(11-21(27)26-13-24(31,14-26)22(28)29)25-23(30)32-12-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,15,20,31H,2,11-14H2,1H3,(H,25,30)(H,28,29)
    • InChIKey: WUKHWEGOKSIGOK-UHFFFAOYSA-N
    • ほほえんだ: OC1(C(=O)O)CN(C(CC(CC)NC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)=O)C1

計算された属性

  • せいみつぶんしりょう: 438.17908655g/mol
  • どういたいしつりょう: 438.17908655g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 6
  • 重原子数: 32
  • 回転可能化学結合数: 8
  • 複雑さ: 699
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 116Ų
  • 疎水性パラメータ計算基準値(XlogP): 2

1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-3-hydroxyazetidine-3-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1542538-10.0g
1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]-3-hydroxyazetidine-3-carboxylic acid
2171970-69-5
10g
$14487.0 2023-05-26
Enamine
EN300-1542538-0.05g
1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]-3-hydroxyazetidine-3-carboxylic acid
2171970-69-5
0.05g
$2829.0 2023-05-26
Enamine
EN300-1542538-0.25g
1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]-3-hydroxyazetidine-3-carboxylic acid
2171970-69-5
0.25g
$3099.0 2023-05-26
Enamine
EN300-1542538-2.5g
1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]-3-hydroxyazetidine-3-carboxylic acid
2171970-69-5
2.5g
$6602.0 2023-05-26
Enamine
EN300-1542538-1.0g
1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]-3-hydroxyazetidine-3-carboxylic acid
2171970-69-5
1g
$3368.0 2023-05-26
Enamine
EN300-1542538-0.1g
1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]-3-hydroxyazetidine-3-carboxylic acid
2171970-69-5
0.1g
$2963.0 2023-05-26
Enamine
EN300-1542538-5.0g
1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]-3-hydroxyazetidine-3-carboxylic acid
2171970-69-5
5g
$9769.0 2023-05-26
Enamine
EN300-1542538-50mg
1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]-3-hydroxyazetidine-3-carboxylic acid
2171970-69-5
50mg
$2829.0 2023-09-25
Enamine
EN300-1542538-100mg
1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]-3-hydroxyazetidine-3-carboxylic acid
2171970-69-5
100mg
$2963.0 2023-09-25
Enamine
EN300-1542538-1000mg
1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]-3-hydroxyazetidine-3-carboxylic acid
2171970-69-5
1000mg
$3368.0 2023-09-25

1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-3-hydroxyazetidine-3-carboxylic acid 関連文献

1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-3-hydroxyazetidine-3-carboxylic acidに関する追加情報

Research Brief on 1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-3-hydroxyazetidine-3-carboxylic acid (CAS: 2171970-69-5)

In recent years, the compound 1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-3-hydroxyazetidine-3-carboxylic acid (CAS: 2171970-69-5) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique azetidine-3-carboxylic acid scaffold and fluorenylmethoxycarbonyl (Fmoc) protecting group, has shown promise in various applications, including peptide synthesis, drug discovery, and medicinal chemistry. The following brief synthesizes the latest findings and developments related to this compound, providing a comprehensive overview for researchers and industry professionals.

The primary interest in this compound stems from its structural features, which make it a valuable building block in peptide synthesis. The Fmoc group is widely used as a protecting group for amino acids in solid-phase peptide synthesis (SPPS), owing to its stability under basic conditions and ease of removal under mild conditions. The incorporation of the 3-hydroxyazetidine-3-carboxylic acid moiety introduces conformational constraints that can enhance the biological activity and stability of peptide-based therapeutics. Recent studies have explored the utility of this compound in the synthesis of peptidomimetics and constrained peptides, which are increasingly important in drug development.

One of the key advancements in the application of 2171970-69-5 is its role in the design of novel protease inhibitors. Researchers have leveraged the rigid azetidine ring to create inhibitors that target specific proteases involved in diseases such as cancer, viral infections, and inflammatory disorders. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of derivatives of this compound in inhibiting the activity of SARS-CoV-2 main protease, highlighting its potential in antiviral drug development. The study reported a significant reduction in viral replication in vitro, suggesting a promising avenue for further investigation.

Another area of research focuses on the compound's potential in modulating protein-protein interactions (PPIs). PPIs are critical in numerous biological processes and are often dysregulated in diseases. The constrained structure of 1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-3-hydroxyazetidine-3-carboxylic acid allows it to mimic key interaction motifs, making it a valuable tool for disrupting or stabilizing PPIs. A recent preprint on bioRxiv detailed the use of this compound in the development of small-molecule inhibitors of the p53-MDM2 interaction, a target of great interest in oncology. The results indicated improved binding affinity and selectivity compared to previous analogs.

In addition to its therapeutic applications, the compound has also been investigated for its role in chemical biology tools. For example, researchers have utilized it as a scaffold for the development of fluorescent probes and affinity tags. These tools enable the visualization and isolation of specific proteins or enzymes in complex biological systems, facilitating a deeper understanding of their functions. A 2022 study in ACS Chemical Biology described the synthesis of a fluorescent derivative of 2171970-69-5, which was used to label and track the activity of a target enzyme in live cells.

Despite these promising developments, challenges remain in the synthesis and application of this compound. The steric hindrance introduced by the Fmoc group and the azetidine ring can complicate synthetic routes, requiring optimized protocols to achieve high yields and purity. Recent efforts have focused on developing more efficient synthetic methodologies, including microwave-assisted synthesis and flow chemistry, to address these issues. A 2023 review in Organic Process Research & Development highlighted these advancements, providing a roadmap for future research.

In conclusion, 1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-3-hydroxyazetidine-3-carboxylic acid (CAS: 2171970-69-5) represents a versatile and valuable compound in chemical biology and pharmaceutical research. Its unique structural features enable diverse applications, from peptide synthesis to drug discovery and chemical biology tools. Ongoing research continues to uncover new possibilities for this molecule, underscoring its potential to contribute to advancements in medicine and biotechnology. Future studies will likely focus on further optimizing its synthesis, expanding its therapeutic applications, and exploring its utility in emerging fields such as targeted protein degradation and covalent inhibitor design.

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